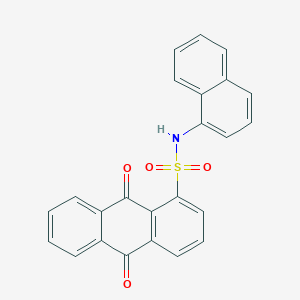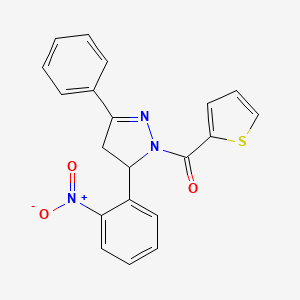
N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as FPOP, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various biochemical and physiological studies.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been used in various scientific research applications due to its ability to selectively label proteins and peptides. This labeling technique is known as fast photochemical oxidation of proteins (this compound) and involves the use of this compound to generate highly reactive hydroxyl radicals that selectively modify solvent-exposed amino acid residues in proteins and peptides. This technique has been used in various studies to gain insights into protein structure, interactions, and dynamics.
Mécanisme D'action
N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide generates hydroxyl radicals in the presence of hydrogen peroxide and UV light. These hydroxyl radicals react with amino acid residues in proteins and peptides, leading to modifications such as oxidation, nitration, and carbonylation. The selectivity of this compound labeling is based on the solvent accessibility of amino acid residues, with more solvent-exposed residues being more susceptible to labeling.
Biochemical and Physiological Effects:
This compound labeling has been used to study various biochemical and physiological effects, including protein-protein interactions, protein folding, and protein dynamics. This compound has also been used to study the effects of oxidative stress on proteins and peptides, which is relevant to various diseases such as neurodegenerative diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide labeling is its ability to selectively label proteins and peptides, allowing for detailed insights into protein structure and function. This compound labeling is also a relatively fast and simple technique that can be used in various experimental conditions. However, this compound labeling does have some limitations, including the potential for non-specific labeling and the requirement for specialized equipment and expertise.
Orientations Futures
There are several future directions for N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide research, including the development of new labeling strategies, the application of this compound to study membrane proteins and other challenging targets, and the integration of this compound with other techniques such as mass spectrometry and NMR spectroscopy. This compound labeling may also have potential applications in drug discovery and development, particularly in the identification of drug targets and the optimization of drug efficacy and safety.
Méthodes De Synthèse
N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzaldehyde with aniline to form an intermediate compound. This intermediate is then reacted with pyrrolidine-2,5-dione in the presence of a suitable catalyst to produce this compound. The purity of the final product can be improved using various purification techniques such as column chromatography or recrystallization.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-13-5-4-6-14(10-13)19-17(22)12-9-16(21)20(11-12)15-7-2-1-3-8-15/h1-8,10,12H,9,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFIJKRMBAIGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149605.png)
![1-[7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5149618.png)

![N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methyl-2-propanamine](/img/structure/B5149630.png)
![{8-[4-(2-fluorophenyl)-1-piperazinyl]-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B5149636.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5149642.png)
![2-(4-{6-fluoro-4-[(4-methylpiperazin-1-yl)carbonyl]quinolin-2-yl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5149646.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5149663.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B5149668.png)
![methyl 2-{[2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5149676.png)
![5-[2-(benzyloxy)-5-nitrobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149690.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5149700.png)
![(2-aminoethyl){2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5149707.png)
